(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate
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Overview
Description
(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate is an organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a cyano group, an ester group, and a substituted thiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate typically involves the following steps:
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Formation of the Thiazole Ring: : The initial step involves the synthesis of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea in the presence of a base.
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Introduction of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction. This often involves the reaction of a suitable halide precursor with a cyanide source such as sodium cyanide or potassium cyanide.
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Formation of the Ylidene Acetate: : The final step involves the condensation of the cyano-substituted thiazole with ethyl acetate under basic conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity, while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: : Reduction reactions can be used to convert the cyano group to an amine or other functional groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halides, amines, and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate has several applications in scientific research:
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Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.
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Industry: : It may be used in the synthesis of dyes, pigments, and other materials requiring specific electronic or optical properties.
Mechanism of Action
The mechanism by which (E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-ethyl 2-cyano-2-(benzothiazol-2(3H)-ylidene)acetate: Similar structure but lacks the methyl group on the benzothiazole ring.
(E)-ethyl 2-cyano-2-(3-methylbenzothiazol-2(3H)-ylidene)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Uniqueness
(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate is unique due to the presence of the methyl group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its electronic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-3-17-13(16)9(8-14)12-15(2)10-6-4-5-7-11(10)18-12/h4-7H,3H2,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUMOAIKWSZWNX-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C2=CC=CC=C2S1)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\N(C2=CC=CC=C2S1)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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